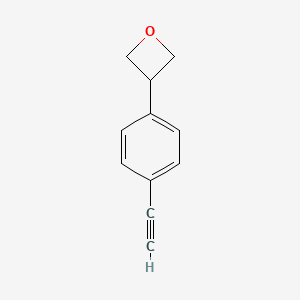
3-(4-Ethynylphenyl)oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Ethynylphenyl)oxetane is a compound that features an oxetane ring substituted with a 4-ethynylphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethynylphenyl)oxetane can be achieved through several methods. One common approach involves the formation of the oxetane ring via epoxide opening with trimethyloxosulfonium ylide . This method typically requires moderate heating and specific reaction conditions to ensure the successful formation of the oxetane ring.
Industrial Production Methods: Industrial production of oxetane derivatives often involves the use of advanced synthetic techniques and catalysts to optimize yield and purity. The use of photocatalysts and bases under blue LED light irradiation has been demonstrated to be effective in generating oxetane rings from simple starting materials .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Ethynylphenyl)oxetane undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the ethynyl group or other substituents on the phenyl ring.
Substitution: The compound can undergo substitution reactions, particularly at the ethynyl group or the oxetane ring.
Common Reagents and Conditions: Common reagents used in these reactions include bromine (for bromination), m-CPBA (for epoxidation), and various bases and catalysts for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of the vinyl derivatives can lead to the formation of brominated oxetanes .
Wissenschaftliche Forschungsanwendungen
3-(4-Ethynylphenyl)oxetane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Wirkmechanismus
The mechanism of action of 3-(4-Ethynylphenyl)oxetane involves its interaction with specific molecular targets and pathways. The oxetane ring’s stability and ability to undergo ring-opening reactions make it a versatile compound in various chemical processes
Vergleich Mit ähnlichen Verbindungen
Oxirane (Epoxide): A three-membered cyclic ether with similar reactivity but different ring strain and stability.
Tetrahydrofuran (THF): A five-membered cyclic ether with different physicochemical properties and applications.
Tetrahydropyran (THP): A six-membered cyclic ether used in various chemical syntheses.
Uniqueness: 3-(4-Ethynylphenyl)oxetane is unique due to its four-membered ring structure, which imparts distinct reactivity and stability compared to other cyclic ethers.
Eigenschaften
Molekularformel |
C11H10O |
|---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
3-(4-ethynylphenyl)oxetane |
InChI |
InChI=1S/C11H10O/c1-2-9-3-5-10(6-4-9)11-7-12-8-11/h1,3-6,11H,7-8H2 |
InChI-Schlüssel |
REXATCPNLJOFKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=C(C=C1)C2COC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12960385.png)
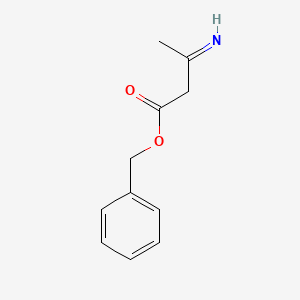
![3-(Trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B12960389.png)
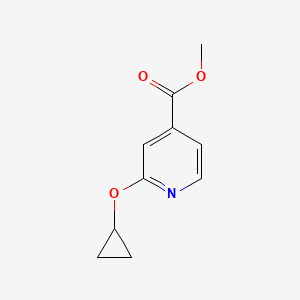
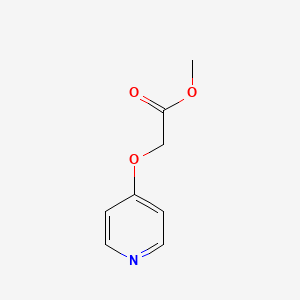
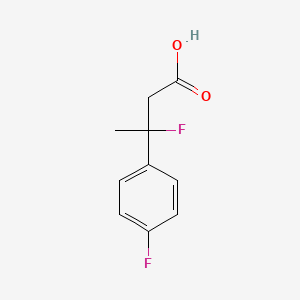

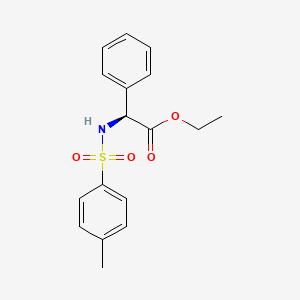

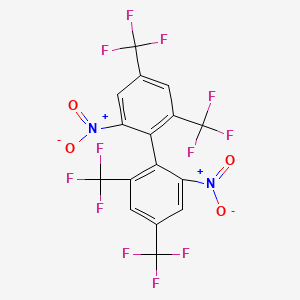
![Propanedinitrile, 2-[2-[(5-bromo-4-dodecyl-2-thienyl)methylene]-2,3-dihydro-3-oxo-1H-inden-1-ylidene]-](/img/structure/B12960453.png)
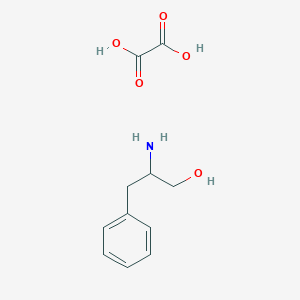
![tert-Butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B12960469.png)
![N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide](/img/structure/B12960475.png)
